molecular formula C9H11NO B3022788 7-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 71472-58-7

7-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B3022788
CAS No.: 71472-58-7
M. Wt: 149.19 g/mol
InChI Key: HHFJHCXBGHXHLU-UHFFFAOYSA-N
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Description

7-Methyl-3,4-dihydro-2H-1,4-benzoxazine (MDHB) is an organic compound that belongs to the class of benzoxazines, which are heterocyclic aromatic compounds. It is a colorless solid that is insoluble in water and has a melting point of about 155 °C. MDHB has a variety of applications in organic synthesis, particularly in the formation of heterocyclic compounds.

Scientific Research Applications

Synthesis and Derivative Formation

7-methyl-3,4-dihydro-2H-1,4-benzoxazine is a versatile compound used in the synthesis of various derivatives. The synthesis of fused and spiro 1,4-benzoxazine derivatives involves reactions with different compounds to yield a range of products with potential applications in various fields (Moustafa, 2005).

Antimicrobial and Antioxidant Properties

Research has shown that benzoxazinyl pyrazolone arylidenes, synthesized starting from compounds related to this compound, possess potent antimicrobial and antioxidant properties. This highlights its potential use in the development of new antimicrobial agents (Sonia et al., 2013).

Pharmaceutical Applications

Derivatives of this compound, such as methotrexate derivatives bearing a benzoxazine moiety, have been synthesized and tested for antirheumatic properties. These compounds have shown significant antiproliferative activities and potential as safe antirheumatic agents, suggesting their use in pharmaceutical applications (Matsuoka et al., 1997).

Structural Analysis

Studies on the benzoxazine series, including derivatives of this compound, have provided insights into their structural aspects. Nuclear magnetic resonance (NMR) studies help in understanding the conformational properties of these compounds, which is crucial for their application in various scientific fields (Neuvonen & Pihlaja, 1988; Neuvonen et al., 1989).

Ecological Role and Bioactivity

The benzoxazinone class, including derivatives of this compound, has been recognized for its ecological role and bioactivity. These compounds are known for their phytotoxic, antifungal, antimicrobial, and antifeedant effects, making them of interest in agricultural and environmental research (Macias et al., 2009).

Pesticidal Activity

Benzoxazine derivatives have been evaluated for pesticidal activity, with some showing significant potential as insect growth regulators and fungicides. This underscores their application in developing new synthetic chemicals for pest control (Shakil et al., 2010).

Cytotoxicity Studies

Certain benzoxazine and aminomethyl derivatives of eugenol, related to this compound, have been studied for their cytotoxicity against cancer cell lines. This research suggests their potential use in cancer treatment (Rudyanto et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 and GHS08 pictograms, indicating that it may cause skin irritation, eye irritation, respiratory irritation, and may cause genetic defects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Research on benzoxazine derivatives, including 7-methyl-3,4-dihydro-2H-1,4-benzoxazine, is ongoing due to their potential applications in the medical field, particularly as anti-cancer agents . Future research may focus on synthesizing new purine derivatives and searching for compounds with high biological activity among them .

Properties

IUPAC Name

7-methyl-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6,10H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFJHCXBGHXHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101277699
Record name 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71472-58-7
Record name 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71472-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Synthesis routes and methods I

Procedure details

A solution of 2-hydroxy-4-methyl aniline (5.0 g, 40 mmol), potassium carbonate (16.56 g, 120 mmol) and 1,2-dibromoethane (3.8 g, 20 mmol) in THF (20 mL) was heated at 100° C. in pressure-gauge-steel vessel for 16 h. The completion of reaction was monitored by LCMS. The reaction mixture was poured into water (40 mL) and extracted with EtOAc (250 mL). The organic layer was dried over sodium sulfate, evaporated and the residue purified by column chromatography to obtain 1.72 g of 3,4-dihydro-7-methyl-2H-benzo[b][1,4]oxazine (free base).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16.56 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
[Compound]
Name
gauge-steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-5-methylphenol (5.0 g) in N,N-dimethylformamide (50 ml), potassium carbonate (28.3 g) and 1,2-dibromoethane (10.6 ml) were added and stirred at 130° C. for 11 hours. After insoluble materials were filtered off, the filtrate was diluted with ethyl acetate and washed sequentially with water and brine. The organic layer was dried over anhydrous sodium sulfate and then filtered to remove the desiccant, followed by distilling off the solvent under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluting solvent: n-hexane:ethyl acetate=20:1 to 9:1) to give the titled compound, i.e., 7-methyl-3,4-dihydro-2H-1,4-benzoxazine (980 mg) as a brown oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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